manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride
Overview
Description
manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride is a coordination compound where manganese is in the +3 oxidation state, coordinated to a porphyrin ligand with eight ethyl groups and three chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride typically involves the reaction of manganese salts with the porphyrin ligand under controlled conditions. One common method includes the use of manganese(II) chloride and the porphyrin ligand in a solvent such as dichloromethane, followed by oxidation to the +3 state using an oxidizing agent like chlorine gas or ferric chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The manganese center can participate in redox reactions, cycling between different oxidation states.
Ligand Substitution Reactions: The chloride ligands can be substituted with other anions or neutral ligands.
Coordination Reactions: The porphyrin ligand can coordinate with other metal ions or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chlorine gas, reducing agents such as sodium borohydride, and various ligands like phosphines or amines. Reaction conditions typically involve solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state manganese complexes, while ligand substitution reactions can produce a variety of manganese-porphyrin derivatives with different ligands.
Scientific Research Applications
manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biochemistry: It serves as a model compound for studying the behavior of metalloporphyrins in biological systems, including their role in enzymatic processes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Mechanism of Action
The mechanism by which manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride exerts its effects involves the coordination of the manganese center with various substrates. This coordination can facilitate electron transfer processes, making the compound an effective catalyst. The porphyrin ligand stabilizes the manganese center and allows for the fine-tuning of its electronic properties, which is crucial for its reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Similar Compounds
- Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine;trichloride
- Iron(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride
- Cobalt(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride
Uniqueness
manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride is unique due to the specific electronic properties imparted by the manganese center in the +3 oxidation state. This makes it particularly effective in catalysis and other applications where redox activity is crucial. Additionally, the octaethyl substitution on the porphyrin ligand provides steric protection and enhances the stability of the complex .
Biological Activity
Manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride (MnOEP) is a synthetic manganese porphyrin that has garnered attention in biomedical research due to its diverse biological activities. This article reviews the biological activity of MnOEP, focusing on its mechanisms of action, therapeutic potential, and stability under various conditions.
Overview of Manganese Porphyrins
Manganese porphyrins are metalloporphyrins where manganese serves as the central metal ion. These compounds are known for their ability to mimic superoxide dismutase (SOD) activity, which plays a crucial role in antioxidant defense by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. MnOEP is particularly noted for its high stability and versatility in biological applications.
- Antioxidant Activity :
-
Anti-Cancer Properties :
- Recent research indicates that MnOEP can impair the migration and invasion of cancer cells. In vitro studies demonstrated that MnOEP significantly reduced the viability of non-small cell lung cancer (NSCLC) cell lines and inhibited their migratory capabilities when used alone or in combination with cisplatin . The compound downregulated key genes associated with metastasis, such as MMP2, MMP9, and EGFR, while upregulating CDH1, suggesting a potential role in anti-metastatic therapy.
- Catalytic Activity :
Stability and Bioconjugation
Research highlights the stability of MnOEP under physiological conditions. A study demonstrated that conjugates formed with MnOEP retained their structural integrity even after exposure to acidic conditions and high concentrations of zinc ions . This stability is essential for its application in drug delivery systems where maintaining the integrity of the active compound is crucial.
Case Study 1: Anti-Cancer Efficacy
In a study involving NSCLC cell lines (A549 and H1975), treatment with MnOEP resulted in a marked decrease in cell viability and migration. The combination therapy with cisplatin further enhanced these effects, indicating a synergistic relationship that could be exploited for more effective cancer treatments .
Case Study 2: Antioxidative Properties
Another investigation assessed the antioxidative capabilities of MnOEP in models of oxidative stress. The results indicated that MnOEP significantly reduced markers of oxidative damage in treated cells compared to controls, underscoring its potential as a therapeutic agent against oxidative stress-related pathologies .
Data Summary Table
Property | Observation |
---|---|
Antioxidant Activity | Mimics SOD activity; reduces ROS levels |
Cancer Cell Viability | Decreases viability in NSCLC cell lines |
Migration Inhibition | Significant reduction observed |
Gene Expression Changes | Downregulation of MMP2, MMP9; upregulation of CDH1 |
Stability | Retains integrity under acidic conditions |
Properties
IUPAC Name |
manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N4.3ClH.Mn/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUFJFALMAPUMG-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Mn+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46Cl3MnN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725228 | |
Record name | Manganese(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28265-17-0 | |
Record name | Manganese(3+) chloride--2,3,5,7,8,10,12,21-octaethylporphyrin (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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